molecular formula C7H8FN3O B3042340 1-(3-Fluorophenyl)semicarbazide CAS No. 57802-89-8

1-(3-Fluorophenyl)semicarbazide

Cat. No.: B3042340
CAS No.: 57802-89-8
M. Wt: 169.16 g/mol
InChI Key: BPNAAZQACXEBCV-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)semicarbazide is an organic compound that belongs to the class of semicarbazides. Semicarbazides are derivatives of semicarbazide, which contain an additional ketone functional group. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical and biological properties. Semicarbazides are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties .

Mechanism of Action

Target of Action

Semicarbazones, such as 1-(3-Fluorophenyl)semicarbazide, are known to have biological activity against many common species of bacteria . They are synthesized by a condensation reaction between a ketone or aldehyde and semicarbazide . The biological properties of semicarbazones are often related to metal ion coordination .

Mode of Action

The mode of action of semicarbazones involves their interaction with their targets, leading to changes in the target’s function. For instance, semicarbazones have been found to exhibit a broad range of activities, including anti-fungal, anti-bacterial, anticonvulsant, anticancer, antimicrobial activity, and anti-inflammatory activity . They are also used as ligands as cytotoxic agents, spectrophotometric agents for the analysis of metal ions, and in the qualitative organic analysis of carbonyl compounds .

Biochemical Pathways

Semicarbazones in general are known to interact with various biochemical pathways, leading to their wide spectrum of biological activities .

Pharmacokinetics

Semicarbazones have been subjected to computational pharmacokinetic studies to predict molecular properties .

Result of Action

The result of the action of this compound is the inhibition of the growth of various species of bacteria, fungi, and other microorganisms . It also exhibits anticonvulsant, anticancer, antimicrobial, and anti-inflammatory activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, semicarbazide has become an important pollutant in the environment, demonstrating accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruption, and neurotoxicity . To reduce the content of semicarbazide in the environment, it is crucial to control the use of nitrofurazone effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)semicarbazide can be synthesized through a condensation reaction between 3-fluoroaniline and semicarbazide hydrochloride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)semicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Fluorophenyl)semicarbazide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties. It has shown activity against a range of bacterial and viral pathogens.

    Medicine: Explored for its potential anticancer properties. Studies have indicated its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals. .

Comparison with Similar Compounds

    1-(4-Fluorophenyl)semicarbazide: Similar structure but with the fluorine atom at the para position. Exhibits comparable biological activities.

    1-(3-Chlorophenyl)semicarbazide: Contains a chlorine atom instead of fluorine. Shows different reactivity and biological properties.

    1-(3-Bromophenyl)semicarbazide: Bromine atom in place of fluorine.

Uniqueness: 1-(3-Fluorophenyl)semicarbazide is unique due to the presence of the fluorine atom at the meta position, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical reactivity compared to its para and ortho analogs .

Properties

IUPAC Name

(3-fluoroanilino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNAAZQACXEBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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